molecular formula C9H9F3N2 B2845150 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 2327060-81-9

2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2845150
CAS No.: 2327060-81-9
M. Wt: 202.18
InChI Key: CTEQQYWFHNSBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, which is then reacted with a pyridine derivative containing a trifluoromethyl group .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring .

Scientific Research Applications

2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)pyridine: Lacks the azetidine ring, affecting its reactivity and applications.

Uniqueness

2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine is unique due to the combination of the azetidine ring and the trifluoromethyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-2-3-8(13-6-7)14-4-1-5-14/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEQQYWFHNSBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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